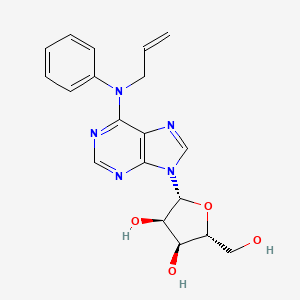
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a modified nucleoside derivative of adenosine, where the hydrogen atoms at the N(6) position of the adenosine molecule are replaced by a phenyl and an allyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the alkylation of adenosine. One common method is to react adenosine with phenyl and allyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a hydroxyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of thioethers or amines.
科学的研究の応用
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of (2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as adenosine receptors or enzymes involved in nucleotide metabolism. The phenyl and allyl groups may enhance the binding affinity and selectivity of the compound for these targets, leading to modulation of signaling pathways and biological effects.
類似化合物との比較
Similar Compounds
N(6)-Benzyladenosine: Similar structure but with a benzyl group instead of a phenyl and allyl group.
N(6)-Cyclohexyladenosine: Contains a cyclohexyl group at the N(6) position.
N(6)-Methyladenosine: Contains a methyl group at the N(6) position.
Uniqueness
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to the presence of both phenyl and allyl groups, which may confer distinct biological activities and chemical properties compared to other N(6)-substituted adenosine derivatives. This dual substitution can enhance its potential as a therapeutic agent by providing a balance between hydrophobic and hydrophilic interactions with biological targets.
特性
CAS番号 |
71735-91-6 |
|---|---|
分子式 |
C19H21N5O4 |
分子量 |
383.4 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(N-prop-2-enylanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H21N5O4/c1-2-8-23(12-6-4-3-5-7-12)17-14-18(21-10-20-17)24(11-22-14)19-16(27)15(26)13(9-25)28-19/h2-7,10-11,13,15-16,19,25-27H,1,8-9H2/t13-,15-,16-,19-/m1/s1 |
InChIキー |
JKOCKLFBFNXCOT-NVQRDWNXSA-N |
SMILES |
C=CCN(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
異性体SMILES |
C=CCN(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
C=CCN(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
同義語 |
BM 11,189 BM 11189 BM-11189 N(6)-phenyl-N(6)-allyladenosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















